1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene
Overview
Description
“1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene” is an unsaturated, highly fluorinated hydrocarbon with multiple industrial uses . It is also known by the commercial name 1336mzz (Z) . The molecular formula is C5HF9 .
Molecular Structure Analysis
The molecular structure of “1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene” can be represented as CF3C=C(CF3)CF3 . The molecular weight is 232.047 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 51.3±8.0 °C at 760 mmHg, and a vapor pressure of 291.3±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 28.2±3.0 kJ/mol .Scientific Research Applications
Synthesis and Reactivity
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene has been studied for its synthesis and reactivity towards various compounds. It has shown potential in forming metal complexes with elements like chromium and molybdenum. These compounds exhibit interesting characteristics, as demonstrated in the Diels-Alder reactions and the formation of metal complexes (Bursics et al., 1976).
Electrophilic Reactivity
The electrophilic reactivity of related compounds to 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene has been explored, showing varied reactions with nucleophilic reagents, leading to products with unique structures (Martin et al., 1995).
Potential as a Foam Expansion Agent
This compound has zero ozone depletion potential and low global warming potential, making it a candidate for applications as a foam expansion agent. Research has focused on optimizing its synthesis process, particularly the role of catalysts in improving yield and cost (Jia et al., 2011).
Trifluoromethylated Analogs of Natural Products
The compound has been involved in the synthesis of trifluorinated analogs of natural products, including monoterpenes. This highlights its utility in creating structurally similar but functionally diverse compounds (Nagai et al., 1989).
Interaction with Hydrogen-Bonded Alcohols
Studies have also explored its interaction with hydrogen-bonded alcohols, leading to a range of inter- and intra-molecular interactions. This opens up possibilities for its use in complex chemical synthesis and understanding molecular interactions (Singh et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)but-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9/c6-3(7,8)1-2(4(9,10)11)5(12,13)14/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKIRWGFFLBFDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453498 | |
Record name | 3H-Perfluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)but-2-ene | |
CAS RN |
22692-37-1 | |
Record name | 3H-Perfluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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